N-[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]prop-2-enamide
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Overview
Description
N-[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]prop-2-enamide is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]prop-2-enamide typically involves the reaction of a triazole derivative with an appropriate alkylating agent. One common method involves the use of 1H-1,2,4-triazole and an alkyl halide under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted triazole derivatives .
Scientific Research Applications
N-[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of advanced materials with unique properties, such as enhanced thermal stability and conductivity.
Industrial Chemistry: The compound serves as a building block for the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to inhibit enzymes such as aromatase, which plays a crucial role in the biosynthesis of estrogens. By inhibiting aromatase, the compound can reduce estrogen levels and potentially inhibit the growth of estrogen-dependent cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds also contain the triazole ring and have shown potent anticancer activity.
1,2,3-Triazoles: These compounds are structurally similar and are used in various chemical and biological applications.
Uniqueness
N-[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]prop-2-enamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets.
Properties
IUPAC Name |
N-[1-(1,2,4-triazol-1-yl)propan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-3-8(13)11-7(2)4-12-6-9-5-10-12/h3,5-7H,1,4H2,2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPXDCKOILCDCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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